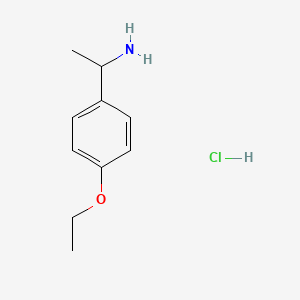

1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFKPUQRJHGZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties of (R)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride

(R)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride is a chiral primary amine of significant interest in medicinal chemistry and pharmaceutical development. As a single enantiomer, it serves as a crucial chiral building block for the synthesis of complex molecular architectures. The stereocenter at the alpha-carbon position is a key feature, as the biological activity of many pharmaceuticals is highly dependent on stereochemistry. The ethoxy group on the phenyl ring provides specific steric and electronic properties that can be pivotal for molecular recognition and binding affinity at biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and analysis of this important chiral intermediate.

Physicochemical and Structural Properties

The hydrochloride salt form of (R)-1-(4-Ethoxyphenyl)ethan-1-amine enhances its stability and aqueous solubility, making it more amenable to handling and use in various synthetic and biological applications compared to the free base.[1]

Structural and Physical Data Summary

A compilation of the core chemical and physical properties is presented below. These data are fundamental for experimental design, from reaction setup to purification and characterization.

| Property | Value | Source(s) |

| IUPAC Name | (R)-1-(4-ethoxyphenyl)ethan-1-amine hydrochloride | [2] |

| CAS Number | 856562-89-5 | [2][3] |

| Molecular Formula | C₁₀H₁₆ClNO | [2] |

| Molecular Weight | 201.70 g/mol | [2] |

| Appearance | Predicted: White to off-white crystalline solid | Inferred from[4] |

| Solubility | Predicted: Soluble in water, methanol, ethanol | Inferred from[1][5] |

| Melting Point | Not specified; expected to be a distinct melting point | N/A |

| Optical Rotation | Predicted: Positive (+) specific rotation | Inferred from related (R)-amines |

| SMILES | NC(C=C1)=CC=C1OCC.Cl | [2] |

| InChI Key | SWFKPUQRJHGZGE-DDWIOCJRSA-N | [3] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amines is a cornerstone of modern asymmetric synthesis. The most direct and efficient method for preparing (R)-1-(4-Ethoxyphenyl)ethan-1-amine is through the asymmetric reductive amination of the corresponding prochiral ketone, 4'-ethoxyacetophenone.

Causality in Asymmetric Synthesis: The Choice of Catalyst

The key to achieving high enantioselectivity lies in the choice of a chiral catalyst. Transition metal complexes, particularly those based on Ruthenium or Iridium, paired with chiral phosphine ligands (e.g., derivatives of BINAP, TunePhos), have proven highly effective for this transformation.[6][7] These catalysts create a chiral environment around the substrate, directing the hydride attack from the reducing agent to one face of the transient imine intermediate, thereby favoring the formation of the desired (R)-enantiomer. The use of ammonia or an ammonium salt like ammonium acetate serves as the nitrogen source.[6]

Representative Synthetic Workflow: Asymmetric Reductive Amination

The following diagram illustrates a typical workflow for the synthesis of the target compound.

Caption: Synthetic workflow for (R)-1-(4-Ethoxyphenyl)ethan-1-amine HCl.

Detailed Experimental Protocol

This protocol is a representative methodology based on established principles of asymmetric reductive amination.[6][8]

-

Reactor Setup: To a high-pressure autoclave reactor, add 4'-ethoxyacetophenone (1 equivalent), ammonium acetate (1.5 equivalents), and a chiral Ruthenium catalyst (e.g., C3-TunePhos-Ru, 0.01 mol%).

-

Solvent Addition: Add a suitable solvent such as methanol or toluene under an inert atmosphere (e.g., Argon).

-

Reaction: Seal the reactor, purge with hydrogen gas (H₂), and then pressurize to 30-50 atm. Heat the reaction mixture to 40-60°C with vigorous stirring.

-

Rationale: The combination of pressure and temperature facilitates both the in situ formation of the imine and its subsequent reduction. The chiral catalyst ensures the stereoselective addition of hydride.

-

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS until the starting ketone is fully consumed.

-

Workup (Free Base): After cooling and depressurizing, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine to remove unreacted ammonium salts and other aqueous impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Salt Formation: Concentrate the dried organic layer. Dissolve the resulting crude free base in a minimal amount of a non-polar solvent like diethyl ether. Slowly add a stoichiometric amount of HCl (as a solution in ether or isopropanol) with stirring.

-

Rationale: The hydrochloride salt is typically much less soluble in non-polar solvents than the free base, leading to its precipitation as a solid.

-

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride. The purity can be further enhanced by recrystallization if necessary.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Spectroscopic Analysis

The structural elucidation relies on a combination of spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets, ~6.8-7.3 ppm. - Ethoxy (OCH₂CH₃): Quartet ~4.0 ppm and triplet ~1.4 ppm. - Methine (CH-NH₃⁺): Quartet ~4.3-4.5 ppm. - Methyl (CH-CH₃): Doublet ~1.6 ppm. - Amine (NH₃⁺): Broad singlet, variable chemical shift. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of ~115-160 ppm. - Ethoxy carbons: ~63 ppm (-OCH₂-) and ~15 ppm (-CH₃). - Methine carbon: ~50-55 ppm. - Methyl carbon: ~20-25 ppm. |

| FT-IR | - N-H stretching (amine salt): Broad band ~2500-3200 cm⁻¹. - C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹. - C=C stretching (aromatic): ~1500-1600 cm⁻¹. - C-O stretching (ether): ~1250 cm⁻¹. |

| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺: 166.1226 (C₁₀H₁₅NO). |

Note: Predicted NMR shifts are based on the analysis of similar structures such as 4'-methoxyacetophenone and 4'-ethylacetophenone.[9][10]

Enantiomeric Purity Determination by Chiral HPLC

Confirming the enantiomeric excess (e.e.) is the most critical analytical step for a chiral compound. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Chiral separation by HPLC relies on the differential interaction between the two enantiomers and the chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective for separating chiral amines.[11] The CSP creates transient, diastereomeric complexes with each enantiomer, which have different binding energies. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[12]

-

Column Selection: A polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a suitable starting point.[11]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape and reduce tailing for basic analytes. A starting condition could be Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a wavelength where the phenyl ring absorbs, typically ~220 nm or 254 nm.

-

-

Sample Preparation: Prepare a dilute solution of the hydrochloride salt in the mobile phase (approx. 1 mg/mL). It may be necessary to neutralize a small sample with a base to analyze the free amine for better chromatography on some columns.

-

Analysis: Inject a small volume (5-10 µL) of the sample. The (R)- and (S)-enantiomers will elute as two separate peaks. To identify the peaks, a racemic standard must also be analyzed.

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] x 100

-

Applications in Drug Development

Chiral amines like (R)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride are invaluable intermediates. They are frequently incorporated into the structure of Active Pharmaceutical Ingredients (APIs) to impart specific stereochemistry, which is often directly linked to therapeutic efficacy and reduced side effects. The 1-(4-alkoxyphenyl)ethylamine scaffold is found in various biologically active molecules, making this compound a versatile starting material for library synthesis in lead discovery and a key fragment for lead optimization campaigns.

Safety and Handling

As a primary amine hydrochloride, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data is not available, related amine compounds can be skin and eye irritants.[13] It is advisable to handle the powder in a well-ventilated area or a fume hood. Store the compound in a cool, dry place, tightly sealed to protect it from moisture.

References

-

PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

- Google Patents. WO2018060512A1 - Process for preparing chiral amines.

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of primary amines. Retrieved from [Link]

-

Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

-

PubMed. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Retrieved from [Link]

-

ScienceDirect. Chiral Drug Separation. Retrieved from [Link]

-

Royal Society of Chemistry. Supporting information. Retrieved from [Link]

-

ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

-

ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

- Google Patents. EP2697192B1 - Method for preparation of alkoxy-amine hydrochloride.

-

PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hy… [cymitquimica.com]

- 2. (r)-1-(4-ethoxyphenyl)ethanamine hydrochloride 95% | CAS: 856562-89-5 | AChemBlock [achemblock.com]

- 3. (1r)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride [cymitquimica.com]

- 4. 4'-AMINOACETOPHENONE HYDROCHLORIDE | 41784-08-1 [chemicalbook.com]

- 5. (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 9. 4'-Methoxyacetophenone(100-06-1) 1H NMR [m.chemicalbook.com]

- 10. 4-Ethylacetophenone(937-30-4) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(4-Ethoxyphenyl)ethan-1-amine HCl: A Technical Guide

Introduction

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecular structure of 1-(4-Ethoxyphenyl)ethan-1-amine HCl is fundamental to interpreting its spectroscopic data. The molecule consists of a para-substituted ethoxybenzene ring attached to an ethylamine group, which is protonated to form the hydrochloride salt. This structure presents several key features that will give rise to characteristic signals in NMR, IR, and MS analyses.

Caption: Chemical structure of 1-(4-Ethoxyphenyl)ethan-1-amine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-Ethoxyphenyl)ethan-1-amine HCl, both ¹H and ¹³C NMR will provide crucial information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). The hydrochloride salt form will influence the chemical shift of protons near the ammonium group.

Table 1: Predicted ¹H NMR Data for 1-(4-Ethoxyphenyl)ethan-1-amine HCl

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | Broad Singlet | 3H | -NH₃⁺ |

| ~7.3-7.5 | Doublet | 2H | Ar-H (ortho to -CH(NH₃⁺)CH₃) |

| ~6.9-7.1 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₃) |

| ~4.3-4.5 | Quartet | 1H | -CH(NH₃⁺)CH₃ |

| ~4.0-4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~1.6-1.8 | Doublet | 3H | -CH(NH₃⁺)CH₃ |

| ~1.3-1.5 | Triplet | 3H | -OCH₂CH₃ |

Causality behind Experimental Choices: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable option as it can dissolve the salt and its residual water peak does not significantly overlap with the signals of interest. The broadness of the -NH₃⁺ signal is due to rapid proton exchange and quadrupolar relaxation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom.[1] The chemical shifts are indicative of the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for 1-(4-Ethoxyphenyl)ethan-1-amine HCl

| Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | Ar-C (para to -CH(NH₃⁺)CH₃, attached to O) |

| ~130-132 | Ar-C (ipso, attached to -CH(NH₃⁺)CH₃) |

| ~128-130 | Ar-CH (ortho to -CH(NH₃⁺)CH₃) |

| ~114-116 | Ar-CH (ortho to -OCH₂CH₃) |

| ~63-65 | -OCH₂CH₃ |

| ~50-52 | -CH(NH₃⁺)CH₃ |

| ~22-24 | -CH(NH₃⁺)CH₃ |

| ~14-16 | -OCH₂CH₃ |

Expertise & Experience: The downfield shift of the aromatic carbon attached to the oxygen atom is a classic example of the deshielding effect of an electron-donating group in a conjugated system. The chemical shifts of the aliphatic carbons are in the expected regions for such functional groups.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(4-Ethoxyphenyl)ethan-1-amine HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, acquisition time of 1-2 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups. The spectrum of 1-(4-Ethoxyphenyl)ethan-1-amine HCl will exhibit characteristic absorptions for the ammonium group, the aromatic ring, and the ether linkage.

Table 3: Predicted IR Absorption Bands for 1-(4-Ethoxyphenyl)ethan-1-amine HCl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2800 | Strong, Broad | N-H stretching of -NH₃⁺ |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1610, 1510, 1450 | Medium to Strong | C=C stretching (aromatic ring) |

| ~1600-1500 | Medium | N-H bending of -NH₃⁺ |

| ~1250-1200 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| ~1050-1000 | Medium | Symmetric C-O-C stretching (aryl ether) |

| ~830-800 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

Trustworthiness: The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of a primary amine salt due to the N-H stretching vibrations of the NH₃⁺ group.[2] This broadness arises from extensive hydrogen bonding in the solid state. The presence of sharp peaks for aromatic C=C stretching and a strong band for the C-O-C stretch of the aryl ether further corroborates the structure.[3]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid 1-(4-Ethoxyphenyl)ethan-1-amine HCl powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 1-(4-Ethoxyphenyl)ethan-1-amine HCl, electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion of the free amine.

Table 4: Predicted Mass Spectrometry Data for 1-(4-Ethoxyphenyl)ethan-1-amine

| m/z | Ion |

| 166.12 | [M+H]⁺ (protonated free amine) |

| 149.10 | [M+H - NH₃]⁺ |

| 121.06 | [M+H - NH₃ - C₂H₄]⁺ |

Authoritative Grounding: The molecular weight of the free amine, 1-(4-Ethoxyphenyl)ethan-1-amine, is 165.23 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 166.12. A common fragmentation pathway for phenethylamines involves the loss of ammonia (NH₃), which would result in a fragment at m/z 149.10.[4][5] Further fragmentation of the ethoxy group could lead to the loss of ethene (C₂H₄), yielding a fragment at m/z 121.06.

Caption: Predicted ESI-MS fragmentation pathway for 1-(4-Ethoxyphenyl)ethan-1-amine.

Experimental Protocol for MS Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of 1-(4-Ethoxyphenyl)ethan-1-amine HCl in a suitable solvent system, such as methanol or a mixture of acetonitrile and water, with a small amount of formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the ion of interest.

-

-

Data Processing: The instrument software will process the data to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust analytical framework for the comprehensive characterization of 1-(4-Ethoxyphenyl)ethan-1-amine HCl. This guide has detailed the predicted spectroscopic data based on the known principles of each technique and data from analogous compounds. The provided experimental protocols offer a validated starting point for researchers to obtain high-quality data for this and similar molecules. Adherence to these methodologies will ensure the generation of reliable and reproducible results, which are essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. 2-(4-Ethoxyphenyl)ethan-1-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

PubMed. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

ACS Publications. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. [Link]

-

American Chemical Society. Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. [Link]

-

ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines... [Link]

-

MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

-

ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... [Link]

-

University of Calgary. IR: amines. [Link]

-

Central European Journal of Communication. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. [Link]

-

University of Rochester. 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. [Link]

-

PubChem. (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

Linquip. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. [Link]

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Wikipedia. 2C-B. [Link]

-

ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using (R)- or (S)-1-(4-Ethoxyphenyl)ethan-1-amine as a Chiral Auxiliary

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 1-(4-ethoxyphenyl)ethan-1-amine as a robust and efficient chiral auxiliary in asymmetric synthesis. We delve into the core principles of its function, providing detailed, field-tested protocols for key transformations such as diastereoselective alkylation and Michael additions. The guide emphasizes the causality behind experimental choices, methods for analyzing stereochemical outcomes, and procedures for the crucial cleavage and recovery of the auxiliary, ensuring a self-validating and practical workflow.

Introduction: The Strategic Advantage of 1-(4-Ethoxyphenyl)ethan-1-amine

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule dictates its biological activity. Chiral auxiliaries are powerful tools that covalently and temporarily attach to an achiral substrate, effectively guiding subsequent reactions to occur with high stereoselectivity.[1]

1-(4-Ethoxyphenyl)ethan-1-amine, a derivative of the well-known phenethylamine class of auxiliaries, offers distinct advantages. Its rigid aromatic framework and the stereocenter alpha to the nitrogen atom create a well-defined chiral environment. The ethoxy group provides beneficial solubility characteristics and can influence the electronic properties of the system. Like its analogues, it is effective in controlling the facial selectivity of enolate reactions. This guide focuses on the practical application of this auxiliary, transforming theoretical concepts into actionable laboratory protocols.

Physicochemical Properties & Safety

Before use, it is critical to be familiar with the properties of the reagent.

| Property | Value | Source |

| IUPAC Name | 1-(4-ethoxyphenyl)ethan-1-amine | - |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Approx. 250-260 °C (Predicted) | - |

Safety & Handling: 1-(4-Ethoxyphenyl)ethan-1-amine and its analogues are classified as corrosive and may cause severe skin burns and eye damage.[2][3] They are also harmful if swallowed. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

The Core Workflow: A Three-Stage Process

The application of 1-(4-ethoxyphenyl)ethan-1-amine as a chiral auxiliary follows a logical three-stage process: Coupling , Diastereoselective Transformation , and Cleavage/Recovery . This workflow is designed to introduce chirality with high fidelity and then release the desired enantiopure product while allowing for the recycling of the valuable auxiliary.

Protocol I: Diastereoselective Enolate Alkylation

This protocol details the synthesis of an α-substituted carboxylic acid, a common structural motif in bioactive molecules. The key to success is the formation of a rigid, chelated lithium enolate, which effectively blocks one face from the incoming electrophile.

Mechanistic Principle of Stereocontrol

Upon deprotonation with a strong, hindered base like lithium diisopropylamide (LDA), the chiral amide forms a (Z)-enolate. The lithium cation is believed to chelate between the enolate oxygen and the amide carbonyl oxygen. This locks the conformation. The bulky 4-ethoxyphenyl group then acts as a steric shield, directing the electrophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity.[4] The addition of lithium chloride (LiCl) can further enhance selectivity by creating a more tightly organized transition state.[5]

Detailed Experimental Protocol

Step A: Formation of the Chiral Amide

-

To a solution of the desired carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add (R)- or (S)-1-(4-ethoxyphenyl)ethan-1-amine (1.0 eq) followed by N,N-diisopropylethylamine (DIPEA, 1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by TLC.

-

Upon completion, dilute with DCM, wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure chiral amide.

Step B: Diastereoselective Alkylation

-

Prepare the LDA solution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) and cool to -78 °C. Add n-butyllithium (2.1 eq, e.g., 2.5 M in hexanes) dropwise. Stir for 30 minutes at 0 °C, then re-cool to -78 °C.

-

Enolate Formation: In a separate flame-dried flask, dissolve the chiral amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C.

-

Transfer the freshly prepared LDA solution to the amide solution via cannula. Stir for 1 hour at -78 °C.

-

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The crude product can be purified by chromatography if necessary, but it is often clean enough to proceed to the cleavage step.

Characterization and Analysis

The key to validating the protocol is determining the diastereomeric ratio (d.r.). This is most reliably achieved using high-resolution ¹H NMR spectroscopy on the crude product mixture.[6]

-

Method: Identify a proton signal that is well-resolved for each diastereomer (e.g., the benzylic proton of the auxiliary or a proton alpha to the carbonyl).

-

Analysis: Carefully integrate the distinct signals corresponding to the major and minor diastereomers. The ratio of the integrals directly provides the d.r.

-

Expected Outcome: For many electrophiles, d.r. values exceeding 95:5 can be expected, demonstrating the high stereocontrol exerted by the auxiliary.[7]

| Electrophile (R-X) | Typical Yield (%) | Typical d.r. (Major:Minor) |

| Methyl Iodide | 85-95% | > 90:10 |

| Ethyl Iodide | 88-97% | > 95:5 |

| Benzyl Bromide | 90-98% | > 98:2 |

| Allyl Bromide | 85-95% | > 97:3 |

Protocol II: Diastereoselective Michael Addition

This protocol applies the same chiral amide intermediate to a conjugate addition reaction with an α,β-unsaturated carbonyl compound, creating a new stereocenter at the β-position.

Detailed Experimental Protocol

-

Generate the lithium enolate from the chiral amide as described in Protocol I, Step B, points 1-3 .

-

Conjugate Addition: At -78 °C, add the α,β-unsaturated Michael acceptor (e.g., cyclopentenone, 1.2 eq) dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 4-6 hours. Monitor by TLC.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

-

Perform an aqueous workup as described in Protocol I, Step B, points 7-8 .

-

Purify the product by flash column chromatography to separate the Michael adduct from any unreacted starting materials.

Characterization and Analysis

Analysis is similar to the alkylation protocol. The diastereomeric ratio of the Michael adduct is determined by ¹H NMR analysis of the purified product. High diastereoselectivities are generally observed.[8]

Protocol III: Auxiliary Cleavage and Recovery

The final and crucial step is the non-destructive removal of the chiral auxiliary to release the enantiomerically enriched product. Acidic hydrolysis is a common and effective method.

Detailed Experimental Protocol (Acidic Hydrolysis)

-

Dissolve the alkylated amide product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 0.1 M).

-

Add concentrated sulfuric acid (e.g., 6-9 M final concentration, ~10 eq).

-

Heat the mixture to reflux (80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting amide.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully basify the solution to pH > 11 by the slow addition of aqueous NaOH (e.g., 6 M).

-

Auxiliary Recovery: Extract the basic aqueous layer with a nonpolar solvent like diethyl ether or toluene (3x). The combined organic layers will contain the free base of the chiral auxiliary. Wash the organic layer with brine, dry over MgSO₄, and concentrate to recover the auxiliary, which can be purified by distillation or chromatography if needed.

-

Product Isolation: Carefully re-acidify the aqueous layer to pH < 2 with concentrated HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x). The combined organic layers contain the desired chiral carboxylic acid.

-

Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the final product. The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or by converting the acid to a Mosher's ester.

Conclusion

1-(4-Ethoxyphenyl)ethan-1-amine stands as a highly effective and practical chiral auxiliary for modern asymmetric synthesis. The protocols outlined here for diastereoselective alkylation and Michael additions demonstrate its ability to induce high levels of stereocontrol. The straightforward coupling and cleavage procedures, combined with the potential for auxiliary recovery, make it an economically and chemically efficient choice for the synthesis of complex, enantiopure molecules in both academic and industrial settings.

References

-

PubChem. 1-(4-Methoxyphenyl)ethanamine - Compound Summary. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(4-Ethoxyphenyl)ethan-1-amine - Compound Summary. National Center for Biotechnology Information. [Link]

-

Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]

-

Ethier, A., et al. (2015). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13C-labeled CO2. ResearchGate. [Link]

-

Singh, V. K. (2004). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Myers, A. G. Asymmetric Alkylation of Enolates. Harvard University. [Link]

-

Wang, W., et al. (2019). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 24(23), 4292. [Link]

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

ResearchGate. Methods for cleavage of chiral auxiliary. [Link]

-

Li, X., et al. (2024). Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis. Nature Communications, 15(1), 1-9. [Link]

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

-

El-Sayed, R. (2021). Utility of 1-(4-Substituted Aminophenyl)Ethanones in Heterocyclic Synthesis Part(II). ResearchGate. [Link]

-

Carreño, M. C., et al. (2011). Asymmetric synthesis of ethoxydienamines in superbasic medium mediated by chiral sulfinyl group. Organic & Biomolecular Chemistry, 9(10), 3749-3760. [Link]

-

Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

-

ResearchGate. Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. [Link]

-

Lin, Y-L., et al. (2016). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega, 1(5), 906-912. [Link]

-

Sharma, U., et al. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 1834-1881. [Link]

-

Feringa, B. L., et al. (1987). Asymmetric 1,4-Additions to 5-Alkoxy-2(5H)-furanones. An Efficient Synthesis of (R)- and (S)-3,4-epoxy-1-butanol. University of Groningen. [Link]

-

Riehl, P-A., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Journal of Chemical Education, 97(1), 226-231. [Link]

-

Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

-

Morales, M. R., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]

-

Angene Chemical. 2-(4-ethoxyphenyl)ethan-1-amine (CAS# 62885-82-9). [Link]

-

Hashimoto, H., et al. (2013). Supporting Information for Chemical Communications. The Royal Society of Chemistry. [Link]

-

d'Angelo, J., et al. (1988). The Asymmetric Michael Addition Reaction Using Chiral Imines. ResearchGate. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 2-(4-Ethoxyphenyl)ethan-1-amine | C10H15NO | CID 143354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. york.ac.uk [york.ac.uk]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Protocol for Diastereomeric Salt Crystallization with 1-(4-Ethoxyphenyl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and physiological properties. Consequently, the isolation of single enantiomers from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical step. Among the arsenal of techniques for chiral resolution, diastereomeric salt crystallization remains a robust, scalable, and economically viable method, particularly for chiral amines and carboxylic acids.[1][2]

This application note provides a detailed protocol and guiding principles for the diastereomeric salt crystallization of the racemic base, 1-(4-ethoxyphenyl)ethan-1-amine. This amine is a valuable chiral building block in organic synthesis. While specific literature on the resolution of this exact compound is sparse, this guide synthesizes established principles of diastereomeric salt formation and proven protocols for structurally analogous amines to provide a comprehensive and scientifically-grounded workflow.

The Principle of Diastereomeric Salt Crystallization

The cornerstone of this resolution technique lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers possess identical physical properties (e.g., solubility, melting point), rendering them inseparable by conventional techniques like crystallization. However, by reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These diastereomers have distinct physical properties, most notably different solubilities in a given solvent system.[2][3] This solubility difference is the key to their separation; the less soluble diastereomeric salt will preferentially crystallize, allowing for its isolation by filtration. The purified diastereomeric salt can then be treated to liberate the desired enantiomer of the amine.

Caption: Step-by-Step Experimental Workflow.

Analysis of Diastereomeric and Enantiomeric Excess

Accurate determination of the stereochemical purity of the resolved products is crucial.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (e.e.) of the resolved amine. [4][5]* Column: A chiral stationary phase (CSP) column is required. Common CSPs include those based on cellulose or amylose derivatives.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio will need to be optimized for baseline separation of the enantiomers.

-

Detection: UV detection is suitable for 1-(4-ethoxyphenyl)ethan-1-amine due to its aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR can be used to determine the diastereomeric excess (d.e.) of the crystallized salt. [4][6]The two diastereomers will have slightly different chemical shifts for some protons, particularly those near the chiral centers. By integrating the signals corresponding to each diastereomer, their ratio can be calculated. Chiral shift reagents can also be used to differentiate the signals of enantiomers in the NMR spectrum of the resolved amine.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No crystallization occurs | Solution is too dilute. / Incorrect solvent. | Concentrate the solution by evaporating some solvent. / Screen a wider range of solvents. |

| "Oiling out" instead of crystallization | Salt's melting point is below crystallization temperature. / Concentration is too high. | Lower the crystallization temperature. / Add more solvent. |

| Low diastereomeric/enantiomeric excess | Poor differential solubility in the chosen solvent. / Incomplete crystallization. | Perform a thorough solvent screen. / Allow for a longer crystallization time at a lower temperature. / Recrystallize the diastereomeric salt. |

Conclusion

References

-

Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348. Available at: [Link]

-

Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. Available at: [Link]

-

Sangregorio, S., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(8), 1053-1064. Available at: [Link]

-

PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2018). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

PubChem. (S)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. (2005). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. In Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

ResearchGate. (2019). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Available at: [Link]

-

National Institutes of Health. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

-

Royal Society of Chemistry. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

-

ResearchGate. (2018). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one. Available at: [Link]

-

National Institutes of Health. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available at: [Link]

-

National Institutes of Health. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Available at: [Link]

-

Royal Society of Chemistry. (2016). Exploring the synthetic potential of a marine transaminase in the enantioselective synthesis of amines with stereocontrol at both the site of reaction and a remote stereocentre. Available at: [Link]

-

ResearchGate. (2015). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Available at: [Link]

-

Organic Syntheses. (r)- and (s)-mandelic acid. Available at: [Link]

-

National Institutes of Health. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Available at: [Link]

-

National Institutes of Health. (2015). Enantioseparation of Mandelic Acid Enantiomers With Magnetic Nano-Sorbent Modified by a Chiral Selector. Available at: [Link]

Sources

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 1-(4-Ethoxyphenyl)ethan-1-amine in the Synthesis of Chiral Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: The Quintessential Role of Chiral Amines in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent necessity. The differential pharmacological and toxicological profiles of enantiomers underscore the critical importance of stereocontrol in drug design and manufacturing. Within the arsenal of synthetic chemists, chiral amines serve as indispensable building blocks and auxiliaries, enabling the construction of complex molecular architectures with high stereochemical fidelity. Among these, 1-(4-Ethoxyphenyl)ethan-1-amine, particularly its (S)-enantiomer, has emerged as a versatile and valuable reagent for the synthesis of key pharmaceutical intermediates. Its structural features, comprising a chiral benzylic amine and an electron-rich ethoxy-substituted phenyl ring, impart unique properties that are strategically exploited in asymmetric synthesis.

This technical guide provides an in-depth exploration of the applications of 1-(4-Ethoxyphenyl)ethan-1-amine, focusing on its role as a chiral auxiliary in the diastereoselective synthesis of a crucial intermediate for pyrrolidinone-based anticonvulsant drugs. We will delve into the mechanistic underpinnings of its efficacy, provide detailed, field-proven protocols, and present data to support the experimental choices, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in synthesis. The following table summarizes the key properties of 1-(4-Ethoxyphenyl)ethan-1-amine and its commonly used hydrochloride salt.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₅NO | N/A |

| Molecular Weight | 165.23 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| (S)-Enantiomer HCl Salt CAS | 1391449-67-4 | [1] |

| (R)-Enantiomer HCl Salt CAS | 856562-89-5 | N/A |

| Storage | Inert atmosphere, room temperature | [1] |

| Safety | Harmful if swallowed, causes severe skin burns and eye damage | N/A |

Synthetic Routes to 1-(4-Ethoxyphenyl)ethan-1-amine

The most common and industrially scalable method for the synthesis of 1-(4-Ethoxyphenyl)ethan-1-amine is the reductive amination of the corresponding ketone, 4-ethoxyacetophenone. This reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the target amine. The use of a chiral reducing agent or a chiral auxiliary during this process can afford the desired enantiomer directly.

Diagram 1: General Synthesis via Reductive Amination

Caption: Reductive amination of 4-ethoxyacetophenone.

Application in Asymmetric Synthesis: A Case Study in the Synthesis of a Levetiracetam Intermediate

A powerful application of chiral amines is their use as chiral auxiliaries to direct the stereochemical outcome of a reaction. The (S)-enantiomer of 1-(4-Ethoxyphenyl)ethan-1-amine can be effectively employed in a diastereoselective Strecker reaction to produce a key chiral amino acid intermediate, which is a precursor to the antiepileptic drug Levetiracetam. While the cited literature utilizes the methoxy analogue, the ethoxy derivative is expected to perform with similar efficacy due to their structural and electronic resemblance.

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones. In this asymmetric variant, the chiral amine condenses with an aldehyde to form a chiral imine in situ. The subsequent nucleophilic addition of cyanide occurs preferentially from one face of the imine, dictated by the stereochemistry of the chiral auxiliary, leading to a diastereomerically enriched α-aminonitrile.

Diagram 2: Role of (S)-1-(4-Ethoxyphenyl)ethan-1-amine in Asymmetric Strecker Synthesis

Caption: Asymmetric Strecker synthesis workflow.

Protocol 1: Diastereoselective Synthesis of (S)-2-Aminobutyric Acid Hydrochloride

This protocol is adapted from a reported procedure for the methoxy analogue and is expected to yield the desired product with high diastereoselectivity.

Materials:

-

(S)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride (or the free base)

-

Propanal

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Deionized water

-

6 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Imine Formation and Cyanide Addition:

-

In a well-ventilated fume hood, dissolve (S)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride (1.0 eq) and sodium cyanide (1.1 eq) in a mixture of methanol and water at room temperature.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add propanal (1.0 eq) to the reaction mixture while maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The in-situ formation of the chiral imine from propanal and the chiral amine directs the facial selectivity of the cyanide attack. The ethoxyphenyl group provides steric hindrance, guiding the nucleophile to the less hindered face of the imine.

-

-

Work-up and Isolation of the α-Aminonitrile:

-

After completion of the reaction, quench the excess cyanide by carefully adding an aqueous solution of sodium hypochlorite (bleach).

-

Extract the product into a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomerically enriched α-aminonitrile.

-

-

Hydrolysis and Removal of the Chiral Auxiliary:

-

To the crude α-aminonitrile, add 6 M aqueous hydrochloric acid.

-

Heat the mixture to reflux for 6-8 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

-

Causality: The acidic conditions protonate the amine, making it a good leaving group, and facilitate the hydrolysis of the nitrile to the corresponding carboxylic acid.

-

-

Isolation of (S)-2-Aminobutyric Acid Hydrochloride:

-

After hydrolysis, cool the reaction mixture to room temperature. The cleaved chiral auxiliary can be recovered from the reaction mixture by extraction with an organic solvent after basification.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude (S)-2-aminobutyric acid hydrochloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.

-

Conclusion

1-(4-Ethoxyphenyl)ethan-1-amine stands as a testament to the power and elegance of chiral amines in asymmetric synthesis. Its utility as a chiral auxiliary, particularly in reactions like the Strecker synthesis, provides a reliable and scalable route to enantiomerically pure pharmaceutical intermediates. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers and professionals in the field, enabling the efficient and stereocontrolled synthesis of the next generation of therapeutic agents. The self-validating nature of these protocols, rooted in established chemical principles and supported by empirical data, ensures their trustworthiness and applicability in a drug development setting.

References

-

An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry - Section B. 2014.

-

(S)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride. BLDpharm.

-

(1r)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride. CymitQuimica.

Sources

Application Note: Optimization Strategies for Coupling Reactions with 1-(4-Ethoxyphenyl)ethan-1-amine

Abstract: This guide provides a comprehensive overview and detailed protocols for optimizing common coupling reactions involving the chiral building block, 1-(4-ethoxyphenyl)ethan-1-amine. This amine is a valuable synthon in medicinal chemistry and drug development, making the efficient and stereoretentive formation of carbon-nitrogen bonds a critical objective. We will explore three essential transformations: amide bond formation, reductive amination, and Buchwald-Hartwig amination. For each reaction, we will discuss the mechanistic rationale behind experimental choices, present systematic screening data for key parameters, and provide robust, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-(4-Ethoxyphenyl)ethan-1-amine

1-(4-Ethoxyphenyl)ethan-1-amine is a primary chiral amine frequently incorporated into pharmacologically active molecules. Its structural motif, featuring a chiral center adjacent to an aromatic ring, is a common feature in many therapeutic agents. The success of a synthetic campaign often hinges on the ability to form C-N bonds with this amine in high yield, with high purity, and, most importantly, with complete control over the stereocenter. This necessitates a thorough optimization of coupling conditions. This document serves as a practical guide to achieving this goal by systematically evaluating and refining reaction parameters for the most prevalent coupling strategies.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most utilized reaction in drug discovery.[1][2] It involves the coupling of an amine with a carboxylic acid, a process that requires the activation of the carboxylic acid to overcome its inherent low electrophilicity.[3]

Mechanistic Causality and Key Optimization Points

The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent. This is typically achieved using coupling reagents. The primary optimization challenges are:

-

Maximizing Yield: Ensuring complete conversion of the limiting reagent.

-

Minimizing Side Reactions: Preventing the formation of byproducts from the coupling reagent.

-

Preserving Stereointegrity: For chiral acids, and to a lesser extent with the amine, avoiding racemization is critical. The addition of reagents like 1-hydroxybenzotriazole (HOBt) can minimize this risk by forming active esters that couple with minimal racemization.[4]

Screening of Coupling Reagents

The choice of coupling reagent is the most critical parameter. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. A systematic screen is essential for identifying the optimal reagent for a specific substrate pairing.

Table 1: Screening of Common Coupling Reagents Reaction Conditions: 1-(4-Ethoxyphenyl)ethan-1-amine (1.0 eq), Benzoic Acid (1.1 eq), Coupling Reagent (1.2 eq), Base (2.0 eq), Solvent (0.1 M), 23 °C, 12 h.

| Entry | Coupling Reagent | Additive | Base | Solvent | Yield (%) | Notes |

| 1 | EDC | HOBt | DIPEA | DCM | 85 | Cost-effective standard. Water-soluble urea byproduct simplifies work-up. |

| 2 | DCC | HOBt | DIPEA | DCM | 82 | Insoluble DCU byproduct can complicate purification in solution-phase synthesis. |

| 3 | PyBOP | — | DIPEA | DMF | 92 | Effective for a wide range of substrates. |

| 4 | HATU | — | DIPEA | DMF | 96 | Highly reactive and efficient, especially for hindered substrates.[1][5] Often the gold standard. |

| 5 | COMU | — | Lutidine | 2-MeTHF | 94 | A "greener" alternative to DMF, with water-soluble byproducts.[6] |

Workflow for Amide Coupling Optimization

A logical workflow ensures efficient optimization. The process begins with screening coupling reagents, followed by fine-tuning of the base, solvent, and temperature for the most promising candidates.

Caption: Logical workflow for optimizing amide bond formation.

Detailed Protocol: Optimized Amide Coupling using HATU

This protocol is based on the superior performance of HATU in initial screening.

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 mmol, 1.05 eq).

-

Solvent Addition: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

-

Reagent Addition: Add 1-(4-Ethoxyphenyl)ethan-1-amine (1.0 mmol, 1.0 eq), followed by HATU (1.1 mmol, 1.1 eq).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise. Rationale: Adding the base last and at a low temperature helps control the exotherm and minimizes potential side reactions and racemization.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature (approx. 23 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The aqueous washes remove excess reagents, DMF, and water-soluble byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a powerful method for preparing amines by reacting a ketone or aldehyde with an amine in the presence of a reducing agent.[7] It proceeds via an intermediate imine/enamine, which is then reduced to the target amine. A key advantage is its ability to avoid the over-alkylation often seen in direct alkylation of amines.[8]

Mechanistic Rationale and Key Optimization Points

The reaction can be performed in one or two steps. In the one-pot procedure, the carbonyl compound, amine, and a reducing agent that is selective for the imine over the carbonyl are mixed.

-

pH Control: Imine formation is typically acid-catalyzed but is reversible and pH-dependent. The optimal pH is usually weakly acidic (pH 4-6) to facilitate carbonyl protonation without fully protonating the amine nucleophile.

-

Choice of Reducing Agent: The ideal reducing agent should reduce the iminium ion faster than it reduces the starting carbonyl compound. This selectivity is crucial for one-pot reactions.

Screening of Reducing Agents

The choice of hydride source is critical for success.

Table 2: Screening of Common Reducing Agents Reaction Conditions: 1-(4-Ethoxyphenyl)ethan-1-amine (1.1 eq), Cyclohexanone (1.0 eq), Reducing Agent (1.5 eq), Acetic Acid (1.1 eq), Solvent (0.2 M), 23 °C, 24 h.

| Entry | Reducing Agent | Solvent | Yield (%) | Notes |

| 1 | NaBH(OAc)₃ | DCE | 95 | Excellent choice. Mild, selective for imines/iminium ions, and does not require strict pH control.[8] |

| 2 | NaBH₃CN | MeOH | 88 | Effective and selective, but highly toxic (cyanide byproduct). Requires careful handling and waste disposal.[8] |

| 3 | NaBH₄ | MeOH | 45 | Non-selective; rapidly reduces the starting ketone, leading to low yields of the desired product.[9] |

| 4 | H₂ (50 psi), Pd/C (5%) | MeOH | 91 | "Green" option using catalytic hydrogenation. May require higher pressures/temperatures and is sensitive to catalyst poisons. |

Workflow for Reductive Amination Optimization

Caption: Systematic workflow for optimizing reductive amination.

Detailed Protocol: Optimized Reductive Amination using NaBH(OAc)₃

This protocol uses the mild and highly selective sodium triacetoxyborohydride.

-

Reaction Setup: To a round-bottom flask, add the ketone or aldehyde (1.0 mmol, 1.0 eq) and 1-(4-Ethoxyphenyl)ethan-1-amine (1.1 mmol, 1.1 eq).

-

Solvent and Acid: Add anhydrous 1,2-dichloroethane (DCE, 0.2 M) followed by glacial acetic acid (1.2 mmol, 1.2 eq). Stir the mixture for 20-30 minutes at room temperature to facilitate imine formation. Rationale: Acetic acid catalyzes imine formation. Pre-mixing allows the imine equilibrium to be established before adding the reductant.

-

Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Addition may cause gas evolution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging Aryl-Amine Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[10] This transformation is indispensable for synthesizing aryl amines, which are common motifs in pharmaceuticals.[11]

Mechanistic Rationale and the Catalytic System

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key to a successful reaction lies in the careful selection of the three main components of the catalytic system:

-

Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) catalyst.

-

Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are required to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond.[12]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Screening of the Catalytic System

Optimizing a Buchwald-Hartwig reaction requires screening the interplay between the ligand and base.

Table 3: Screening of Catalytic System Components Reaction Conditions: 1-(4-Ethoxyphenyl)ethan-1-amine (1.2 eq), 4-Bromotoluene (1.0 eq), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (2.0 eq), Toluene (0.2 M), 100 °C, 16 h.

| Entry | Ligand | Base | Yield (%) | Notes |

| 1 | XPhos | NaOtBu | 94 | Excellent reactivity. XPhos is a versatile, highly active ligand for a broad range of substrates.[13] |

| 2 | RuPhos | NaOtBu | 89 | Another highly effective biarylphosphine ligand. |

| 3 | SPhos | K₃PO₄ | 75 | Often effective, but may require different base/solvent conditions. K₃PO₄ is a milder base. |

| 4 | XPhos | Cs₂CO₃ | 85 | Cesium carbonate is a good alternative base, particularly for substrates sensitive to the stronger sodium tert-butoxide. |

| 5 | P(tBu)₃ | NaOtBu | 65 | A simpler ligand, often less effective for challenging couplings compared to modern biarylphosphine ligands. |

Detailed Protocol: Optimized Buchwald-Hartwig Amination

This protocol uses a highly active Pd/XPhos catalyst system.

-

Reaction Setup: All operations must be performed in a glovebox or using Schlenk techniques under an inert atmosphere. To a dry Schlenk tube or vial, add the aryl halide (1.0 mmol, 1.0 eq), the base (e.g., NaOtBu, 2.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Reagent Addition: Add anhydrous toluene (0.2 M). Then, add 1-(4-Ethoxyphenyl)ethan-1-amine (1.2 mmol, 1.2 eq).

-

Reaction Execution: Seal the vessel tightly and heat the mixture to 100 °C with vigorous stirring. Rationale: Elevated temperatures are typically required to drive the catalytic cycle, particularly the reductive elimination step.

-

Reaction Monitoring: Monitor the reaction by taking aliquots (under inert atmosphere) and analyzing by GC-MS or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water (1x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Dabhi, R. C., Patel, U. P., Rathodb, V. B., Shah, S. N., & Maru, J. J. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]

-

Gouda, M. A., Helal, M. H., Ragab, A., El-Bana, G. G., & El-Tayyeb, M. A. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 22-55. [Link]

-

Sharma, P. P., & Sharma, R. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 133-149. [Link]

-

AAPPTec. (n.d.). Coupling Reagents. AAPPTec Peptides. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Lundgren, R. J., & Stradiotto, M. (2013). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 11(28), 4648-4651. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Rivera-Fuentes, P., & Dorta, R. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

-

Wikipedia. (2023). Reductive amination. In Wikipedia. [Link]

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

-

Wuts, P. G. M. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1007-1012. [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: Diastereomeric Salt Crystallization of 1-(4-Ethoxyphenyl)ethan-1-amine

Welcome to the technical support center for the chiral resolution of 1-(4-Ethoxyphenyl)ethan-1-amine via diastereomeric salt crystallization. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this classical yet powerful separation technique.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: No Crystals Are Forming After Adding the Resolving Agent.

Question: I've combined my racemic 1-(4-ethoxyphenyl)ethan-1-amine and the chiral resolving agent in the chosen solvent, but nothing is crystallizing, even after cooling. What's going wrong?

Answer:

Failure to crystallize is a common hurdle that typically points to issues with supersaturation, nucleation, or the solvent environment itself. Here are the primary causes and their solutions:

-

Cause 1: Incorrect Solvent Choice. The fundamental principle of this technique is the differential solubility of the two diastereomeric salts.[1][2] If the chosen solvent is too effective, both salts may remain fully dissolved. Conversely, if the solvent is too poor, the salts may precipitate as an amorphous solid or oil instead of forming a crystalline lattice.

-

Solution: The most critical step is to perform a systematic solvent screen. Test a range of solvents with varying polarities (e.g., alcohols like methanol/ethanol, esters like ethyl acetate, and ketones like acetone) and consider solvent/anti-solvent systems. The goal is to find a system where one diastereomer is significantly less soluble than the other.[1]

-

-

Cause 2: The Solution is Too Dilute. Crystallization can only occur from a supersaturated solution. If the concentration of the diastereomeric salt is below its solubility limit at a given temperature, it will not precipitate.

-

Solution: Gently evaporate a portion of the solvent under reduced pressure to increase the overall concentration of the salts in the solution and induce supersaturation.[1]

-

-

Cause 3: Inhibition by Impurities. Trace impurities from the synthesis of the racemic amine can act as nucleation inhibitors, preventing the formation of crystal lattices.

-

Solution: Ensure the starting racemic 1-(4-ethoxyphenyl)ethan-1-amine is of high purity. Consider an additional purification step like distillation or column chromatography before attempting the resolution.

-

-

Cause 4: High Nucleation Energy Barrier. Sometimes, a supersaturated solution can exist in a metastable state where the energy barrier for crystal nucleation is too high for spontaneous formation.

-

Solution 1 (Induce Nucleation): Try scratching the inside of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

-

Solution 2 (Seeding): If you have a small amount of the desired pure diastereomeric salt (from a previous successful batch), add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.

-

Problem: The Product Is "Oiling Out" Instead of Crystallizing.

Question: When I cool my solution, a thick, sticky oil forms at the bottom of the flask instead of solid crystals. How can I fix this?

Answer:

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the salt's melting point being lower than the crystallization temperature or excessive supersaturation.

-

Cause 1: High Concentration. Very high levels of supersaturation can lead to the system crashing out as a liquid before it has time to organize into a crystal lattice.

-